

# Initial Safety and Tolerability Profile of AZD3839: A Technical Overview

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## Compound of Interest

Compound Name: (Rac)-AZD3839

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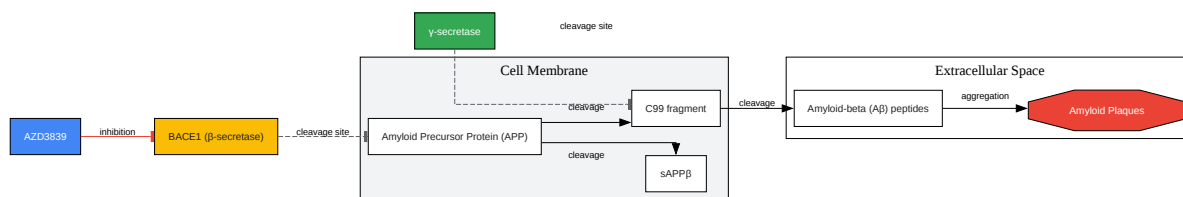
This technical guide provides a comprehensive analysis of the initial safety, tolerability, and mechanistic data for AZD3839, a potent and selective inhibitor of the  $\beta$ -site amyloid precursor protein-cleaving enzyme 1 (BACE1). The development of AZD3839 was discontinued due to dose-related QTcF prolongation, and this document aims to present the available clinical and preclinical findings to inform future research in the field of Alzheimer's disease drug development.

## Core Mechanism of Action

AZD3839 is an orally available, brain-permeable small molecule designed to inhibit BACE1.<sup>[1]</sup> <sup>[2]</sup> BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).<sup>[3]</sup> Inhibition of BACE1 is intended to reduce the production of amyloid-beta ( $A\beta$ ) peptides, which are the primary component of the amyloid plaques characteristic of Alzheimer's disease.<sup>[3]</sup>

## Signaling Pathway

The following diagram illustrates the role of BACE1 in the amyloid cascade and the intended point of intervention for AZD3839.



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**Figure 1:** AZD3839 Mechanism of Action.

## Preclinical Pharmacology

Preclinical studies demonstrated that AZD3839 is a potent inhibitor of human BACE1 and effectively reduces A $\beta$  levels.[1][3] It exhibited dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid (CSF) A $\beta$  levels in mice, guinea pigs, and non-human primates.[3] The selectivity for BACE1 over BACE2 and Cathepsin D was found to be 14-fold and over 1000-fold, respectively.[3]

## Phase I Clinical Trial Findings

A Phase I, randomized, double-blind, placebo-controlled, single ascending dose study (NCT01348737) was conducted to assess the safety, tolerability, and pharmacokinetics of AZD3839 in healthy volunteers.[4][5]

## Experimental Protocol

**Study Design:** The study involved single oral ascending doses of AZD3839 ranging from 1 mg to 300 mg.[1][2] A total of 72 healthy male and female volunteers of non-childbearing potential, aged 18 to 55 years, were enrolled.[2][5] In each dose group, participants were randomized in a 3:1 ratio to receive either AZD3839 or a placebo.[2] The dose escalation proceeded after a safety review committee evaluated the safety, tolerability, and pharmacokinetic data from the preceding dose level.[2]

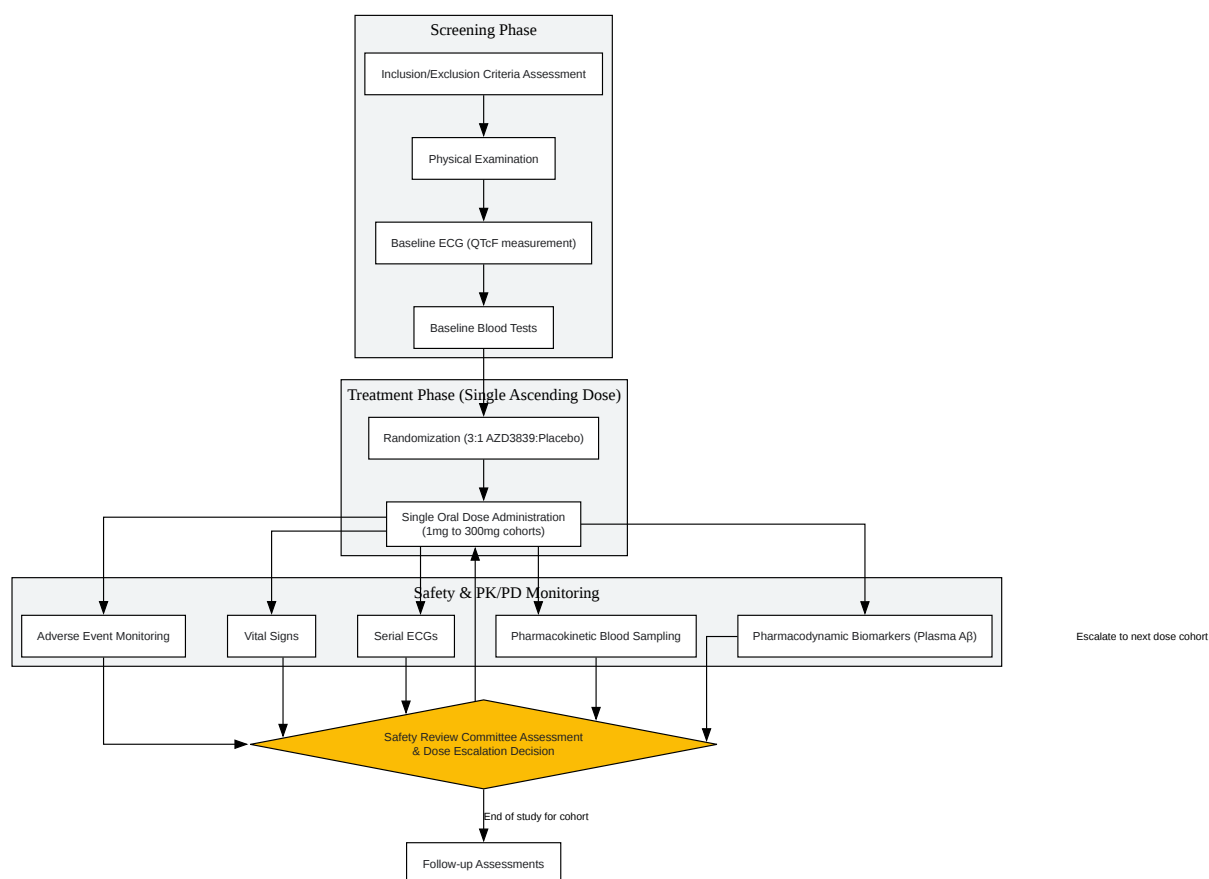
## Key Inclusion Criteria:

- Healthy male and female volunteers (non-childbearing potential) aged 18-55 years.[5]
- Body mass index (BMI) between 19 and 30 kg/m<sup>2</sup>. [5]
- Creatinine clearance >80 mL/min.[5]
- Serum potassium concentration ≥3.8 mmol/L at screening.[5]
- Clinically normal findings on physical examination.[5]

## Key Exclusion Criteria:

- History of any clinically significant disease or disorder.[5]
- History of psychotic disorder among first-degree relatives.[5]
- Significant orthostatic reaction at enrollment.[5]
- QTcF greater than 450 msec or less than 340 msec, or a family history of long QT syndrome or sudden death.[5]

The following diagram outlines the workflow of the single ascending dose clinical trial.



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## References

- 1. A Phase I, Randomised, Double-blind, Placebo-controlled, Parallel-group Single Ascending Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, and Effect on Biomarkers of AZD3839 Including an Open-label Food Effect Group in Healthy Male and Female Volunteers of Non-childbearing Potential. - AdisInsight [[adisinsight.springer.com](https://adisinsight.springer.com)]
- 2. [filehosting.pharmacm.com](https://filehosting.pharmacm.com) [[filehosting.pharmacm.com](https://filehosting.pharmacm.com)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. [meddatax.com](https://meddatax.com) [[meddatax.com](https://meddatax.com)]
- 5. [ClinicalTrials.gov](https://clinicaltrials.gov) [[clinicaltrials.gov](https://clinicaltrials.gov)]
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